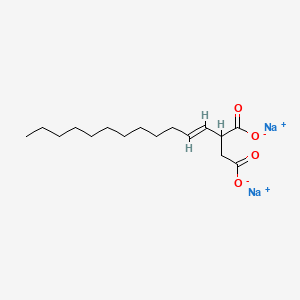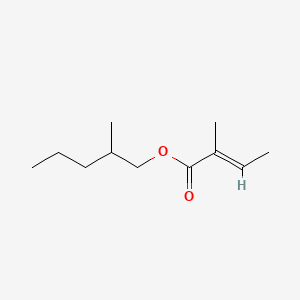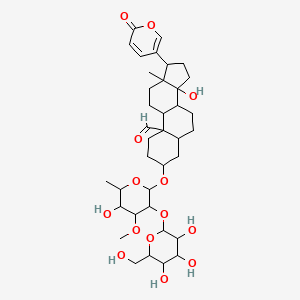
Glucobovoside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucobovoside A: is a naturally occurring compound found in the plant Bowiea volubilis (Liliaceae family). It is a complex glycoside with a molecular formula of C37H54O14 and a molecular weight of 722
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthetic routes for Glucobovoside A are not well-documented in the literature, as it is primarily isolated from natural sources. researchers have explored various extraction and purification techniques to obtain this compound from Bowiea volubilis.
Industrial Production Methods: Industrial production of this compound is limited due to its complex structure and the challenges associated with its extraction and purification. Most of the available this compound is obtained through the extraction from plant sources, followed by purification using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Glucobovoside A can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to perform substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of different glycosides and derivatives.
Applications De Recherche Scientifique
Chemistry: Glucobovoside A is used as a precursor in the synthesis of other glycosides and derivatives. Its complex structure makes it a valuable compound for studying glycosidic bond formation and cleavage.
Biology: In biological research, this compound has been studied for its potential anti-inflammatory and antioxidant properties. It has shown promise in reducing oxidative stress and inflammation in various in vitro and in vivo models.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.
Industry: this compound is used in the cosmetic industry for its skin-protective properties. It is included in skincare products for its ability to enhance skin hydration and elasticity.
Mécanisme D'action
Molecular Targets and Pathways: Glucobovoside A exerts its effects through multiple molecular targets and pathways. It interacts with cellular receptors and enzymes involved in oxidative stress and inflammation. The compound modulates signaling pathways such as NF-κB and MAPK, leading to reduced inflammation and oxidative damage.
Comparaison Avec Des Composés Similaires
Helloborin
Corelborin
Helleborin
Uniqueness: Glucobovoside A is unique in its complex glycosidic structure and its diverse biological activities. Unlike other similar compounds, it has shown significant potential in both anti-inflammatory and anti-cancer applications.
Propriétés
Numéro CAS |
11022-62-1 |
|---|---|
Formule moléculaire |
C37H54O14 |
Poids moléculaire |
722.8 g/mol |
Nom IUPAC |
14-hydroxy-3-[5-hydroxy-4-methoxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C37H54O14/c1-18-27(41)31(46-3)32(51-33-30(44)29(43)28(42)25(15-38)50-33)34(48-18)49-21-8-12-36(17-39)20(14-21)5-6-24-23(36)9-11-35(2)22(10-13-37(24,35)45)19-4-7-26(40)47-16-19/h4,7,16-18,20-25,27-34,38,41-45H,5-6,8-15H2,1-3H3 |
Clé InChI |
QRUUIMAAXQGKSC-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=COC(=O)C=C6)O)C)C=O)OC7C(C(C(C(O7)CO)O)O)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


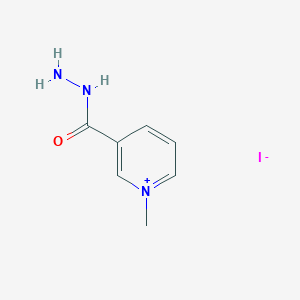
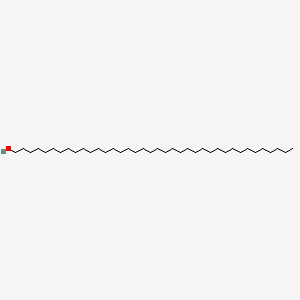
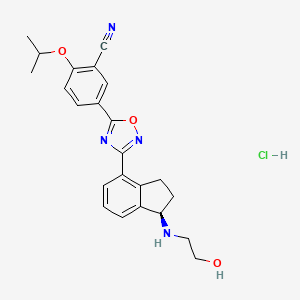
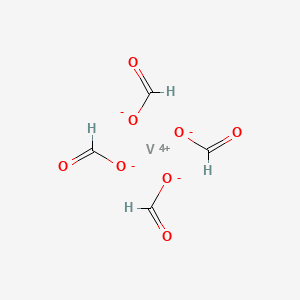
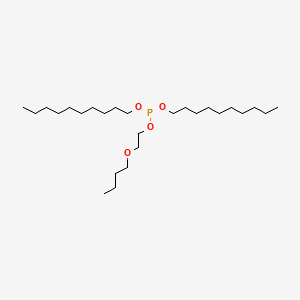
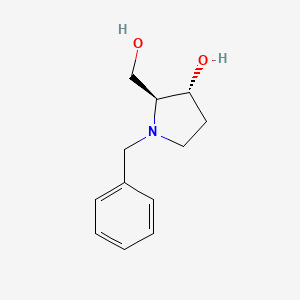
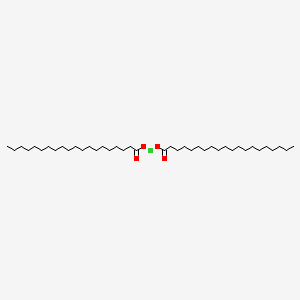
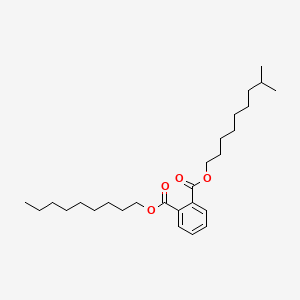
![(4R,7S,12R,17S,31R)-28-[(1R,4R,7S,12R,17S,20R,31R)-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-2,5,8,15,18,21-hexaoxo-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-trien-28-yl]-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-triene-2,5,8,15,18,21-hexone](/img/structure/B15175065.png)
![2-[4-(Hexylamino)[1,1'-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B15175069.png)

![6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B15175096.png)
